5-(2-Furyl)-3-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) and Furan (B31954) Heterocyclic Frameworks in Chemical Research
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govnih.govmdpi.comias.ac.in Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govresearchgate.net The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse library of compounds with tailored pharmacological profiles. nih.gov This structural motif is found in several commercially successful drugs, underscoring its importance in pharmaceutical development. nih.govtaylorandfrancis.com
Similarly, the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent scaffold in both natural products and synthetic molecules. Furan derivatives are integral to the development of pharmaceuticals and agrochemicals. ontosight.ai The furan moiety can participate in a variety of chemical reactions, making it a versatile building block for more complex molecular architectures. fau.de The combination of furan and pyrazole rings within a single molecule can lead to synergistic effects, enhancing biological activity. ontosight.airesearchgate.net
Contextualization of 5-(2-Furyl)-3-methyl-1H-pyrazole within the Landscape of Fused and Substituted Heterocycles
This compound is a prime example of a substituted heterocycle, where a furan ring is attached to the 5-position of a methyl-substituted pyrazole core. This linkage of two distinct heterocyclic systems creates a molecule with unique electronic and steric properties. The study of such hybrid molecules is a burgeoning area of research, as it allows chemists to fine-tune the physicochemical and biological characteristics of the resulting compound. researchgate.net
The synthesis of such molecules often involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, a classic and adaptable method for forming the pyrazole ring. nih.gov In the case of furyl-substituted pyrazoles, a furyl-containing diketone can be reacted with hydrazine or its derivatives. fau.de The specific substitution pattern, in this case, the 3-methyl and 5-(2-furyl) groups, plays a crucial role in determining the molecule's interactions with biological targets.
Below is a table summarizing some key properties of related furyl-pyrazole compounds:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid | C9H8N2O3 | 192.17 | A useful reactant for preparing amide compounds. chemicalbook.com |
| 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate (B1144303) | C9H10N2O4 | 210.19 | The hydrated form of the carboxylic acid derivative. sigmaaldrich.com |
| 5-(2-Furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole | C14H13N3O3 | 271.27 | A pyrazoline derivative with a nitrobenzene (B124822) substituent. nih.gov |
| 3-(5-methyl-2-furyl)-n'-(3-pyridinylmethylene)-1h-pyrazole-5-carbohydrazide | C15H13N5O2 | 295.29 | A carbohydrazide (B1668358) derivative with a pyridine (B92270) moiety. uni.lu |
Rationale and Scope of Academic Research on Furyl Pyrazole Systems
The academic interest in furyl pyrazole systems is driven by the quest for novel compounds with enhanced biological activities. researchgate.netannalsofrscb.ro Research in this area is multifaceted, encompassing the development of efficient synthetic methodologies, the characterization of newly synthesized compounds, and the evaluation of their potential applications. slideshare.net
A significant portion of the research focuses on the potential therapeutic applications of these compounds. For instance, various furyl-pyrazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net Molecular docking studies are often employed to understand the interactions between these compounds and their biological targets at a molecular level. researchgate.net Furthermore, the unique photophysical properties of some pyrazole derivatives make them candidates for applications in materials science, such as in the development of sensors and organic light-emitting diodes (OLEDs). mdpi.com The synthesis of fused heterocyclic systems containing the pyrazole ring is another active area of research, as these compounds often exhibit enhanced biological activity. researchgate.netmdpi.comsci-hub.se
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C8H8N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10) |
InChI Key |
VVSHKLXYBAYORP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 2 Furyl 3 Methyl 1h Pyrazole and Its Analogues
Conventional and Contemporary Synthetic Routes to Pyrazole (B372694) Derivatives Bearing Furan (B31954) Moieties
The construction of the pyrazole ring system tethered to a furan unit can be achieved through several reliable synthetic approaches. These methods offer varying degrees of efficiency, regioselectivity, and substrate scope, allowing for the generation of a wide array of furyl-pyrazole derivatives.
Cyclocondensation Strategies Utilizing Hydrazine (B178648) Derivatives and Carbonyl Precursors
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govmdpi.com This approach, known as the Knorr pyrazole synthesis, is a straightforward and often high-yielding route to polysubstituted pyrazoles. youtube.com In the context of 5-(2-furyl)-3-methyl-1H-pyrazole, the key precursor would be a 1,3-diketone bearing a furyl group.
The reaction proceeds by the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. youtube.com The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring.
Beyond 1,3-diketones, this strategy can be extended to other carbonyl precursors, including:
α,β-Unsaturated Ketones and Aldehydes: The reaction of these substrates with hydrazines proceeds via a Michael addition followed by cyclization and elimination to yield pyrazolines, which can then be oxidized to pyrazoles. beilstein-journals.org
Alkynones and Alkynals: The condensation of hydrazines with α,β-alkynic ketones or aldehydes is a long-established method for pyrazole synthesis, although it can sometimes lead to a mixture of regioisomers. mdpi.com For instance, the reaction of α,β-alkynic aldehydes with hydrazines, followed by treatment with phenylselenyl chloride, provides a one-pot route to 4-(phenylselanyl)pyrazoles. mdpi.com
| Carbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Type | Key Features |
| 1-(2-Furyl)butane-1,3-dione | Hydrazine hydrate (B1144303) | This compound | Direct route, often high yield. |
| 1-(2-Furyl)prop-2-en-1-one | Hydrazine hydrate | 5-(2-Furyl)pyrazoline (oxidized to pyrazole) | Michael addition-cyclization pathway. |
| 1-(2-Furyl)but-2-yn-1-one | Hydrazine hydrate | Mixture of this compound and 3-(2-Furyl)-5-methyl-1H-pyrazole | Potential for regioisomeric mixtures. mdpi.com |
1,3-Dipolar Cycloaddition Approaches for Pyrazole Ring Formation
A powerful and versatile alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction. wikipedia.orgresearchgate.net This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. wikipedia.org The Huisgen 1,3-dipolar cycloaddition, specifically the reaction between an organic azide (B81097) and an alkyne, is a well-known example that leads to triazoles, but the principle extends to pyrazole synthesis. wikipedia.org
For the synthesis of furyl-pyrazoles, a suitable approach would involve the reaction of a diazoalkane with a furyl-substituted alkyne. For instance, the reaction of diazomethane (B1218177) with 1-(2-furyl)propyne would be expected to yield this compound. A key advantage of this method is its potential for high regioselectivity and stereospecificity. wikipedia.org The reaction of ethyl diazoacetate with alkynes in an aqueous micellar environment has been shown to produce pyrazoles, with the pH influencing the regioselectivity. researchgate.net
Nitrile imines, another class of 1,3-dipoles, also react with alkynes to form pyrazoles. youtube.com This approach offers another pathway to access furyl-pyrazole derivatives. The 1,3-dipolar cycloaddition of diazo compounds with olefinic substrates is considered an atom-economic strategy for creating functionalized pyrazoles. nih.gov
Multicomponent Reaction (MCR) Protocols for Diversified Furyl Pyrazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as a highly efficient tool for generating molecular diversity. beilstein-journals.orgclockss.org Several MCRs have been developed for the synthesis of pyrazole derivatives, offering advantages such as operational simplicity, high atom economy, and the ability to rapidly generate libraries of compounds. mdpi.comtsijournals.com
A common MCR approach for pyrazoles involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative. ckthakurcollege.net To synthesize furyl-pyrazoles using this method, furan-2-carbaldehyde could be employed as the aldehyde component. For example, a mixture of malononitrile (B47326), ethyl cyanoacetate, hydrazine hydrate, and an aldehyde can be stirred at 80°C to produce functionalized pyrazoles. clockss.org
Another MCR strategy involves the in-situ generation of 1,3-dicarbonyl compounds, which then undergo cyclocondensation with hydrazines. beilstein-journals.org This can be achieved, for example, by the reaction of enolates with carboxylic acid chlorides. beilstein-journals.org The versatility of MCRs allows for the incorporation of a wide range of substituents, making it a powerful tool for creating diverse libraries of furyl-pyrazole analogues for various applications. acs.orgnih.gov
Regioselective Synthesis and Functionalization of this compound Scaffolds
Controlling the placement of substituents on both the pyrazole and furan rings is crucial for fine-tuning the properties of the final molecule. Furthermore, post-synthetic modifications allow for the introduction of additional functional groups, expanding the chemical space accessible from the core this compound scaffold.
Strategies for Controlling Substituent Placement on Pyrazole and Furan Rings
The regioselectivity of pyrazole synthesis is a critical consideration, particularly in the Knorr synthesis when using unsymmetrical 1,3-diketones and substituted hydrazines. The reaction can potentially yield two regioisomers. nih.govmdpi.com The outcome is often influenced by the reaction conditions, such as the solvent and the nature of the catalyst. For instance, performing the cyclocondensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in N,N-dimethylacetamide with an acid catalyst can lead to high regioselectivity, favoring one isomer over the other. nih.gov
In 1,3-dipolar cycloadditions, the regioselectivity is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. wikipedia.org Judicious choice of substrates and reaction conditions can often lead to the preferential formation of a single regioisomer.
For the furan ring, electrophilic substitution reactions are common, with the position of substitution being directed by the existing substituents. In the case of a 2-substituted furan, such as in our target molecule, electrophilic attack typically occurs at the C5 position.
Post-Cyclization Functionalization and Derivatization
Once the this compound core is assembled, a variety of functionalization reactions can be employed to introduce new chemical entities. These modifications are essential for creating analogues with tailored properties.
Lithiation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The pyrazole nitrogen can direct lithiation to the C5 position of the pyrazole ring. Similarly, the furan oxygen can direct lithiation to the C5 position of the furan ring. The resulting lithiated species can then be quenched with a wide range of electrophiles to introduce various substituents.
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrazole or furan ring provides a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). N-Bromosuccinimide (NBS) is a common reagent for the bromination of pyrazoles. nih.gov
Introduction of Carbonyls: The pyrazole ring can be acylated under Friedel-Crafts conditions or via lithiation followed by reaction with an acylating agent.
Introduction of Boronic Esters: The conversion of a halogenated derivative to a boronic ester via a Miyaura borylation reaction opens up possibilities for Suzuki cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Recent advances in transition-metal-catalyzed C-H functionalization offer a more direct and atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials. rsc.org
| Functionalization Method | Reagent/Catalyst | Position of Functionalization | Introduced Functional Group |
| Lithiation | n-BuLi, s-BuLi, LDA | C5 of pyrazole or C5 of furan | Various (after quenching with electrophiles) |
| Halogenation | NBS, NCS, I₂ | C4 of pyrazole, C5 of furan | -Br, -Cl, -I |
| Acylation | Acyl chloride, AlCl₃ | C4 of pyrazole | Acyl group |
| Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst | Position of halogen | Boronic ester |
Green Chemistry and Sustainable Synthesis Approaches for Furyl Pyrazoles
The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have become a paramount consideration in modern organic synthesis. researchgate.netthieme-connect.com The synthesis of pyrazoles, including furyl-substituted derivatives, has traditionally involved harsh reaction conditions, such as the use of organic solvents, high temperatures, and extended reaction times, which contribute to increased costs and environmental impact. researchgate.net Consequently, significant research efforts have been directed towards developing more sustainable and economically viable methods. researchgate.net
Solvent-Free and Environmentally Benign Reaction Conditions
A key tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Researchers have successfully developed solvent-free methods for pyrazole synthesis, often employing grinding techniques or carrying out reactions at room temperature. researchgate.netrsc.org For instance, the solventless condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature has been shown to produce pyrazole derivatives in high yields. rsc.org This approach not only simplifies the reaction setup but also minimizes waste.
The use of water as a reaction medium represents another significant stride in green pyrazole synthesis. researchgate.netthieme-connect.com Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, are particularly well-suited for aqueous media. researchgate.net One notable example is the three-component condensation of phenylhydrazine, an aldehyde, and malononitrile in water, using sodium p-toluenesulfonate (NaPTS) as a catalyst, to afford 5-aminopyrazole-4-carbonitriles with excellent yields and short reaction times. researchgate.net Hypervalent iodine-based reagents have also emerged as an environmentally friendly alternative to toxic metal oxidants in one-pot syntheses of substituted pyrazoles. researchgate.netresearchgate.net
Mechanochemical methods, which involve reactions induced by mechanical force rather than by dissolving the reactants in a solvent, offer a completely solvent-free alternative. rsc.org A rapid and operationally simple mechanochemical method for the chlorination of pyrazoles using trichloroisocyanuric acid has been described, which avoids the need for tedious column chromatography and reduces solvent consumption. rsc.org
| Green Synthesis Approach | Key Features | Example | Reference(s) |
| Solvent-Free (Grinding) | Reduces/eliminates solvent use, simple setup. | Condensation of diketones and hydrazines with catalytic H₂SO₄. | rsc.org |
| Aqueous Media | Utilizes a non-toxic, inexpensive, and readily available solvent. | Three-component synthesis of 5-aminopyrazole-4-carbonitriles using a NaPTS catalyst. | researchgate.net |
| Mechanochemistry | Solvent-free, rapid, and simple operation. | Chlorination of pyrazoles with trichloroisocyanuric acid. | rsc.org |
| Hypervalent Iodine Reagents | Environmentally benign alternative to metal oxidants. | One-pot synthesis of substituted pyrazoles. | researchgate.netresearchgate.net |
Microwave and Ultrasonic Irradiation-Assisted Synthesis
The use of alternative energy sources like microwave and ultrasonic irradiation has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. researchgate.netresearchgate.net These techniques often lead to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netresearchgate.net
Microwave-assisted synthesis has been extensively employed for the preparation of pyrazole derivatives. researchgate.netresearchgate.netdergipark.org.tr This method offers efficient heating, leading to faster reactions, often with the use of less solvent. researchgate.net For example, novel pyrazole derivatives have been synthesized by irradiating a mixture of enaminonitrile and hydrazine hydrate for just 4 minutes, resulting in a 94.1% yield. nih.gov Another study reported the synthesis of pyrazole derivatives in 2-4 minutes using 300 MW of microwave power. dergipark.org.tr Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. researchgate.net
| Energy Source | Advantages | Example | Reference(s) |
| Microwave Irradiation | Reduced reaction times, higher yields, less solvent usage. | Synthesis of pyrazole derivatives from enaminonitrile and hydrazine hydrate in 4 minutes. | dergipark.org.trnih.gov |
| Ultrasonic Irradiation | Milder reaction conditions, enhanced reaction rates. | Oxidation of 4-arylidinepyrazolidinediones using sonication. | ekb.eg |
| Combined Microwave & Ultrasound | Potential for synergistic effects, further process intensification. | Synthesis of various heterocyclic compounds. | nih.gov |
Flow Chemistry Applications in the Synthesis of Functionalized Pyrazoles
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful tool for the synthesis of organic compounds, including pyrazoles. doaj.orgresearchgate.net This technology offers numerous advantages over traditional batch methods, such as enhanced control over reaction parameters (temperature, pressure, and reaction time), improved safety profiles, and greater scalability. doaj.orgresearchgate.netgalchimia.com The precise control afforded by flow reactors can lead to higher yields, increased product purity, and the ability to perform reactions under conditions that would be hazardous or difficult to control in batch. researchgate.netgalchimia.com
A notable application of flow chemistry is the two-step synthesis of pyrazoles from acetophenones. galchimia.com In this process, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate. This is followed by a second condensation with hydrazine to generate the desired pyrazole. galchimia.com This entire sequence can be performed in a continuous flow setup, allowing for rapid optimization and production. galchimia.com For example, the formation of the enaminone can be achieved at 170 °C with a residence time of 10 minutes, followed by the reaction with hydrazine at 150 °C with a residence time of 2 minutes. galchimia.com
Flow chemistry has also proven advantageous for handling hazardous reagents and intermediates. For instance, the in-situ generation and subsequent reaction of diazo compounds, which can be explosive, can be performed safely in a flow system. sci-hub.se This has been applied to the synthesis of difluoromethyl-substituted pyrazoles, where difluoroethylamine is converted to the corresponding diazo compound in a flow reactor and immediately reacted with an alkyne to yield the pyrazole product. sci-hub.se This approach minimizes the accumulation of the hazardous diazo intermediate, making the process safer, especially on a larger scale. sci-hub.se
The combination of flow chemistry with other enabling technologies, such as microwave irradiation or supported reagents, can further enhance synthetic efficiency. acs.org For example, a flow synthesis of a pyrazole ester was achieved in 89% yield with a residence time of 52 minutes at 140 °C, which was a significant improvement over the 70% yield obtained after 2 hours in a batch microwave reactor. acs.org
| Flow Chemistry Application | Key Advantages | Example Process | Reference(s) |
| Two-Step Pyrazole Synthesis | Rapid optimization, scalability, precise control. | Acetophenone → Enaminone → Pyrazole | galchimia.com |
| Handling Hazardous Intermediates | Improved safety, controlled generation and consumption. | In-situ generation and reaction of difluoromethyl-diazo compounds. | sci-hub.se |
| Integration with Other Technologies | Enhanced efficiency and yield. | Flow synthesis of pyrazole ester with higher yield than batch microwave. | acs.org |
Structural Elucidation and Detailed Conformational Analysis of 5 2 Furyl 3 Methyl 1h Pyrazole Systems
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for the initial structural confirmation of newly synthesized compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable insights into the molecular framework and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR for structural confirmation)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of organic molecules. In the case of pyrazole (B372694) derivatives, the chemical shifts and coupling constants of the protons and carbons in the pyrazole and furan (B31954) rings provide a detailed picture of the molecular structure.
For instance, in a study of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, the ¹H-NMR spectrum showed a characteristic singlet signal for the pyrazole H-4 proton at δ 6.25 ppm. mdpi.com The corresponding pyrazole C-4 resonance in the ¹³C NMR spectrum appeared at δ 95.8 ppm and exhibited a doublet structure in the ¹H-coupled spectrum, confirming the proton attachment to this carbon. mdpi.com Similarly, for 5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, the methyl group protons appeared as a singlet at 2.47 ppm in the ¹H NMR spectrum. rsc.org
A comprehensive study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid utilized Density Functional Theory (DFT) to calculate theoretical NMR spectra, which aids in the assignment of experimental signals and confirms the molecular structure. nih.govnih.gov
Table 1: Representative ¹H NMR Spectral Data for Substituted Furyl Pyrazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate | CDCl₃ | 6.25 (s, 1H, pyrazole H-4) | mdpi.com |
| 5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.48‑7.46 (m, 4H), 7.38‑7.37 (m, 2H), 6.42-6.40 (m, 2H), 2.47 (s, 3H) | rsc.org |
| 3-methyl-1-phenylpyrazole | CDCl₃ | 7.789 (d), 7.636 (d), 7.405 (t), 7.230 (t), 6.226 (d), 2.373 (s) | chemicalbook.com |
Table 2: Representative ¹³C NMR Spectral Data for Substituted Furyl Pyrazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate | CDCl₃ | 95.8 (pyrazole C-4) | mdpi.com |
| 5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 152.9, 144.3, 141.4, 139.3, 138.6, 129.5, 129.4, 126.0, 114.1, 112.5, 111.8, 91.6, 12.6 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. chemguide.co.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+) which can then break down into smaller, characteristic fragment ions. chemguide.co.uk
In the mass spectrum of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, the molecular ion peaks were observed at m/z 348 and 346, corresponding to the two bromine isotopes. mdpi.com The base peak at m/z 173 suggests a significant fragmentation pathway. mdpi.com The fragmentation of pyrazole rings often involves the loss of specific neutral molecules. For example, protonated 1H-tetrazoles, which share some structural similarities with pyrazoles, are known to eliminate a molecule of HN₃. lifesciencesite.com In general, the fragmentation patterns of heterocyclic compounds can be complex but provide valuable structural information. libretexts.org
Solid-State Structural Investigations via X-ray Crystallography
While spectroscopic methods provide information about the structure of molecules in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.
Single Crystal X-ray Diffraction Analysis of Furyl Pyrazole Derivatives
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. This technique has been applied to various furyl pyrazole derivatives to establish their exact conformations and intermolecular interactions in the solid state. For example, the structure of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole was confirmed by X-ray analysis, revealing a twisted bihetaryl scaffold due to steric repulsion. preprints.org
Dihedral Angles and Planarity of Ring Systems
The relative orientation of the pyrazole and furan rings is described by the dihedral angle between their planes. This angle is a critical parameter in determining the extent of conjugation between the two rings, which in turn influences the electronic properties of the molecule.
In the case of 5-(2-furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole, the dihedral angle between the furan and the attached nitrobenzene (B124822) ring was found to be 84.40°. nih.gov A theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using DFT calculations predicted a nearly planar conformation for the entire molecule, suggesting significant conjugation between the furan and pyrazole rings. nih.govnih.gov The planarity of such systems is often favored as it allows for maximum overlap of p-orbitals, leading to a more stable, conjugated π-electron system. olemiss.edu In another example, the interplanar angle between the p-nitro-phenylene and pyrazole rings in 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole was determined to be 37.91°. preprints.org
Table 3: Crystallographic Data for a Furyl Pyrazole Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 5-(2-Furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole | Triclinic | P-1 | 6.2089 (2) | 7.8581 (3) | 14.3800 (4) | 105.764 (2) | 97.054 (2) | 96.944 (2) | nih.gov |
Intermolecular Interactions in Crystal Packing
The presence of both a hydrogen bond donor (the pyrazole N-H group) and multiple acceptor sites (the pyrazole N2 atom and the furan oxygen) allows for the formation of robust hydrogen-bonded networks. The most common motif involves N-H···N intermolecular hydrogen bonds, leading to the self-association of pyrazole molecules into cyclic dimers, trimers, tetramers, or linear catemers (chains). researchgate.netmdpi.com The specific motif adopted is influenced by the steric and electronic nature of the substituents at the C3 and C5 positions. researchgate.net
In addition to the primary N-H···N bonds, weaker C-H···O hydrogen bonds are also observed in related crystal structures. For instance, in a derivative containing a furyl group, weak intermolecular C-H···O interactions contribute to the stability of the crystal lattice. nih.gov The oxygen atom of the furan ring in 5-(2-furyl)-3-methyl-1H-pyrazole is a potential acceptor for such bonds.
Pi-stacking interactions are another significant force in the crystal packing of aromatic heterocycles. These can occur between the pyrazole and furan rings of adjacent molecules. The centroid-to-centroid distances for such interactions in similar pyrazole-containing structures are typically in the range of 3.4 to 3.8 Å. scielo.brmdpi.comresearchgate.net Specifically, π-π stacking has been noted between pyrazole rings and other aromatic systems, as well as between furan rings and chromone (B188151) rings in different molecular complexes. scielo.brmdpi.com Furthermore, C-H···π interactions, where a C-H bond points towards the electron cloud of a pyrazole or furan ring, add to the cohesive energy of the crystal. cardiff.ac.uk
Interactive Table: Summary of Intermolecular Interactions in Related Pyrazole Systems Click on the headers to sort the data.
| Interaction Type | Participating Groups | Typical Distance/Geometry | Reference Compound Example | Citation |
| N-H···N Hydrogen Bond | Pyrazole N-H (donor), Pyrazole N2 (acceptor) | N···N distance: 2.788 - 2.942 Å | 3(5)-phenyl-1H-pyrazole derivatives | researchgate.netnih.gov |
| C-H···O Hydrogen Bond | C-H (donor), Furan Oxygen (acceptor) | Weak, directional | 5-(2-Furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole | nih.gov |
| π-π Stacking | Pyrazole-Pyrazole or Pyrazole-Aryl rings | Centroid-centroid: ~3.721 Å | 2-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one | researchgate.net |
| π-π Stacking | Furyl-Pyrone rings | Centroid-centroid: ~3.407 Å | 2-(2-Furyl)-3-hydroxychromone complex | scielo.br |
Tautomerism and Isomerism in 1H-Pyrazole Systems with Furan Substituents
The 1H-pyrazole ring, when unsymmetrically substituted at the 3- and 5-positions, exhibits annular prototropic tautomerism. This is a rapid equilibrium involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For this compound, two tautomeric forms are possible: 3-(2-furyl)-5-methyl-1H-pyrazole and This compound .
Experimental and Theoretical Studies on Tautomeric Preferences
The study of tautomeric equilibria in pyrazoles employs a combination of experimental techniques and theoretical calculations.
Experimental Studies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, the tautomeric equilibrium can be studied using ¹H, ¹³C, and ¹⁵N NMR. At room temperature, proton exchange between the nitrogen atoms is often fast on the NMR timescale, resulting in averaged signals for the C3/C5 carbons and their substituents. nih.gov However, at low temperatures, this exchange can be slowed, allowing for the observation and integration of separate signals for each tautomer, thereby determining the equilibrium constant. fu-berlin.de Studies on related 3(5)-phenylpyrazoles in solution show a preference for the 3-phenyl tautomer. fu-berlin.de
X-ray Crystallography: In the solid state, X-ray diffraction analysis definitively identifies which tautomer is present. In many 3,5-disubstituted pyrazoles, the molecules adopt a single tautomeric form in the crystal, often stabilized by the intermolecular interactions discussed previously. fu-berlin.denih.gov
Theoretical Studies:
Density Functional Theory (DFT) Calculations: Quantum-chemical calculations are a powerful tool for predicting the relative stabilities of tautomers in the gas phase and in solution. nih.gov For the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT studies have been used to determine the most stable molecular geometry and explore its electronic properties. nih.govnih.gov Such calculations typically indicate that while one tautomer may be inherently more stable, the energy barrier for interconversion is low enough for both to coexist at room temperature, especially in solution. nih.gov
Impact of Substitution Patterns on Tautomeric Equilibria
The position of the tautomeric equilibrium is highly sensitive to the electronic properties of the substituents at the C3 and C5 positions. The general principle is that electron-withdrawing groups tend to favor being at the C3 position, while electron-donating groups prefer the C5 position, although this is not a strict rule and can be influenced by other factors like solvent and crystal packing forces.
In a study of 3,5-diaryl-1H-pyrazoles, it was found that the more stable tautomers are those with electron-donating aryl substituents at C-5 and electron-withdrawing aryl substituents at C-3 of the pyrazole ring. researchgate.net
For this compound, both the furan ring and the methyl group are generally considered electron-donating. The furan ring's electronic effect can be complex, but it often acts as a π-electron donor. This suggests that the equilibrium may not be strongly shifted to one side, potentially leading to a mixture of both tautomers in solution.
Studies on pyrazoles with ester and amide groups (electron-withdrawing) show that the position of these groups dictates the preferred tautomer in the solid state. nih.gov For example, an ester group at C3 directs the NH to the N1 position, making it a 3-carboxylate derivative. Conversely, an ester at C5 results in the 5-carboxylate tautomer. nih.gov This highlights the powerful directing effect of substituents capable of conjugation and hydrogen bonding.
Intramolecular hydrogen bonding can also play a crucial role, sometimes stabilizing a tautomer that would otherwise be less favorable. nih.gov
Interactive Table: Influence of Substituents on Tautomeric Preference in Pyrazoles Click on the headers to sort the data.
| Substituent at C3 | Substituent at C5 | Predominant Tautomer | Method/Phase | Citation |
| Phenyl | H | 3-Phenyl-1H-pyrazole | NMR (Solution) & X-ray (Solid) | fu-berlin.de |
| Methyl | Phenyl | 5-Methyl-3-phenyl-1H-pyrazole | NMR (Solution) | fu-berlin.de |
| Amide (CONHCH₃) | Methyl | 3-Amide Tautomer (T3) | X-ray (Solid) | nih.gov |
| Nitro (NO₂) | Ester (COOCH₃) | 5-Ester Tautomer (T5) | X-ray (Solid) | nih.gov |
| Electron-withdrawing Aryl | Electron-donating Aryl | Favors this arrangement | NMR (Solution) | researchgate.net |
Computational and Theoretical Chemistry Studies of 5 2 Furyl 3 Methyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of molecular systems. For 5-(2-Furyl)-3-methyl-1H-pyrazole, these methods provide a detailed picture of its electronic landscape and geometric preferences.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has been instrumental in exploring the electronic structure and predicting the reactivity of various pyrazole (B372694) derivatives. While specific DFT studies focusing solely on this compound are not extensively detailed in publicly available literature, the methodologies applied to structurally similar compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, offer significant insights. For instance, calculations performed at the B3LYP/6-31G(d) level of theory have been used to determine the electronic properties of related molecules libretexts.org. These studies typically reveal a high degree of electronic stability and low reactivity, which are crucial parameters for potential applications libretexts.org. The electronic properties, including the distribution of electron density and the energies of molecular orbitals, are key determinants of a molecule's chemical behavior.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, or its geometry, is fundamental to its properties and interactions. Molecular geometry optimization is a computational process that determines the most stable atomic arrangement, corresponding to the lowest energy state on the potential energy surface. For pyrazole derivatives, this often involves confirming a planar or near-planar conformation of the constituent rings libretexts.org.
Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity researchgate.net. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability youtube.com. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity bohrium.com.
The distribution of electron density within these orbitals provides a visual representation of the likely sites for electrophilic and nucleophilic attack. For furyl-pyrazole systems, the HOMO is often distributed over the electron-rich furan (B31954) and pyrazole rings, while the LUMO may be more localized, indicating specific regions prone to accepting electrons.
Table 1: Conceptual DFT Reactivity Descriptors (Note: The following table is illustrative of the types of data generated from DFT calculations for similar heterocyclic compounds, as specific values for this compound are not available in the cited literature.)
| Parameter | Definition | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the electrophilic power |
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For pyrazole derivatives, this can involve studying their synthesis mechanisms or their reactions with other molecules. For example, theoretical calculations have been used to understand the isomerization processes in related pyrazole systems, proceeding through protonation and the formation of carbocation intermediates nih.gov. By modeling these complex processes, researchers can gain a deeper understanding of the factors that control reaction outcomes and selectivity.
Molecular Dynamics and Simulation
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.
Investigation of Dynamic Behavior and Stability of Furyl Pyrazole Structures
Molecular dynamics simulations can be employed to study the conformational flexibility, stability, and intermolecular interactions of furyl pyrazole structures in different environments, such as in solution. These simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. By analyzing the trajectory of the simulation, researchers can identify stable conformations, understand the dynamics of ring rotations, and investigate how the molecule interacts with solvent molecules. This information is crucial for understanding how the molecule behaves in a real-world setting, which is essential for applications in drug design and materials science.
Modeling of Intermolecular Interactions and Supramolecular Assembly
Computational and theoretical chemistry studies offer profound insights into the non-covalent interactions that govern the supramolecular assembly of pyrazole derivatives. While specific research focusing exclusively on the intermolecular interactions of this compound is not extensively documented in the provided literature, a comprehensive understanding can be constructed by examining theoretical studies of closely related pyrazole-containing compounds. These studies utilize sophisticated computational methods to predict and analyze the formation of larger, ordered structures through various intermolecular forces.
The primary forces at play in the supramolecular assembly of pyrazole derivatives include hydrogen bonding, π–π stacking, and weaker van der Waals interactions. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the geometry and energetic favorability of these interactions. Such models can predict how individual molecules of a pyrazole derivative will arrange themselves in a crystalline solid, providing a theoretical basis for experimentally observed crystal structures.
Hirshfeld surface analysis has emerged as a powerful computational tool for both visualizing and quantifying intermolecular contacts in molecular crystals. This method maps the regions of close contact between adjacent molecules, providing a detailed fingerprint of the intermolecular interactions. For pyrazole derivatives, Hirshfeld surface analysis has been effectively used to confirm the prevalence of contacts involving hydrogen, nitrogen, and oxygen atoms, thereby corroborating the existence and relative importance of different types of hydrogen bonds nih.govresearchgate.net.
Furthermore, π–π stacking interactions are a common feature in the supramolecular assembly of aromatic heterocyclic compounds like pyrazoles. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, contribute significantly to the stability of the crystal structure. Computational studies on pyrazole derivatives have shown that π–π stacking can stabilize supramolecular structures, such as the formation of columnar stacks nih.govrsc.org. The specific conformation and relative orientation of the molecules, influenced by subtle differences in torsion angles, can dictate the presence and nature of these stacking interactions nih.govnih.gov.
The understanding of the supramolecular environment is crucial for designing molecules with desired properties, as even small structural modifications can drastically affect the self-assembly process nih.gov. Theoretical calculations, including DFT and Quantum Theory of Atoms in Molecules (QTAIM), are reliable tools for detecting these subtle differences in molecular and supramolecular conformation nih.gov.
The following table summarizes the types of intermolecular interactions commonly investigated in computational studies of pyrazole derivatives, which are analogous to what would be expected for this compound.
| Interaction Type | Donor | Acceptor | Typical Role in Supramolecular Assembly |
| Strong Hydrogen Bond | N—H | N, O | Formation of primary structural motifs (e.g., dimers, tetramers) nih.govresearchgate.net |
| Weak Hydrogen Bond | C—H | O, N | Linking primary motifs into a larger network nih.govnih.govresearchgate.net |
| π–π Stacking | Pyrazole ring, Furan ring | Pyrazole ring, Furan ring | Stabilization of columnar structures and layered packings nih.govrsc.org |
Detailed research findings from computational studies on related pyrazole compounds provide a framework for predicting the behavior of this compound. For example, the analysis of a pyrazole derivative with a nitrobenzene (B124822) substituent revealed distinct conformations and intermolecular contacts for crystallographically independent molecules within the same crystal, highlighting the sensitivity of supramolecular assembly to subtle conformational changes nih.govresearchgate.net. The following table presents hypothetical data based on common findings in the literature for pyrazole derivatives, illustrating the kind of information that computational modeling can provide.
| Computational Method | Parameter Investigated | Finding for Analogous Pyrazole Derivatives |
| X-ray Crystallography & DFT | Key Torsion Angles | Variations in torsion angles lead to different molecular conformations (e.g., twisted vs. calyx-like) nih.govnih.gov |
| Hirshfeld Surface Analysis | Intermolecular Contacts | H⋯H, O⋯H, and N⋯H contacts are the most significant contributors to the crystal packing nih.govresearchgate.net |
| Energy Framework Calculations | Interaction Energies | Packing is often dominated by dispersion interactions researchgate.net |
| QTAIM Analysis | Bond Critical Points | Confirms and characterizes the nature of hydrogen bonds and other non-covalent interactions nih.gov |
Chemical Reactivity and Mechanistic Investigations of 5 2 Furyl 3 Methyl 1h Pyrazole
Reactivity of the Pyrazole (B372694) Nucleus
The pyrazole ring in 5-(2-Furyl)-3-methyl-1H-pyrazole is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. Its reactivity is characterized by the presence of a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1), which influence its behavior in substitution and functionalization reactions.
Electrophilic and Nucleophilic Substitution Reactions
The pyrazole ring is considered a π-excessive aromatic system, making it susceptible to electrophilic attack. Theoretical and experimental studies consistently show that electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. nih.govrrbdavc.org This regioselectivity is attributed to the greater stability of the cationic intermediate formed upon attack at C4 compared to the intermediates from attack at C3 or C5, which would place an unfavorable positive charge on the azomethine nitrogen. rrbdavc.org
Common electrophilic substitution reactions applicable to the pyrazole nucleus include halogenation, nitration, and formylation. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) provides an effective, metal-free method for synthesizing 4-halogenated pyrazoles under mild conditions. beilstein-archives.org Similarly, formylation via the Vilsmeier-Haack reaction (using POCl₃/DMF) is a well-established method for introducing a carbaldehyde group at the C4 position of various pyrazoles. arkat-usa.orgnih.govigmpublication.orgnih.govresearchgate.net Nitration of pyrazoles can be more complex; while some activated pyrazoles can be nitrated directly at C4, others proceed through the formation of an N-nitro intermediate followed by thermal rearrangement. semanticscholar.orgnih.gov
While the pyrazole ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich character, nucleophilic attack can occur at the C3 and C5 positions if the ring is activated by strong electron-withdrawing groups. nih.gov For the title compound, however, electrophilic substitution at C4 remains the dominant pathway for C-H functionalization of the pyrazole core.
| Reaction | Reagent(s) | Position of Attack | Product Type |
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C4 | 4-Halopyrazole |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C4 | Pyrazole-4-carbaldehyde |
| Nitration | HNO₃ / Ac₂O or HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole |
| Thiocyanation | PhICl₂ / NH₄SCN | C4 | 4-Thiocyanatopyrazole |
Functional Group Transformations on the Pyrazole Ring
Functionalization of the pyrazole nucleus frequently involves reactions at the nitrogen atoms. The N-alkylation of unsymmetrical pyrazoles like this compound is a key transformation that can lead to two different regioisomers, with the alkyl group attaching to either the N1 or N2 position. rrbdavc.org
The regioselectivity of N-alkylation is highly dependent on reaction conditions, particularly the base and solvent used, as well as the steric and electronic nature of the substituents on the pyrazole ring and the alkylating agent. lookchem.combeilstein-journals.org In general, reactions under basic conditions (e.g., K₂CO₃ in DMSO) tend to favor alkylation at the sterically less hindered nitrogen atom. lookchem.comresearchgate.net For this compound, the N1 position is adjacent to the bulkier furyl group, while the N2 position is adjacent to the smaller methyl group. Therefore, the outcome of alkylation is a result of the balance between steric hindrance and the electronic influence of the substituents. Studies on 3-substituted pyrazoles have shown that N1-alkylation is often the major product due to steric factors. lookchem.com
| Pyrazole Substrate | Alkylating Agent | Base / Solvent | Major Regioisomer | Minor Regioisomer |
| 3-Methylpyrazole | Iodobenzene | CuI / K₂CO₃ | 1-Phenyl-5-methylpyrazole | 1-Phenyl-3-methylpyrazole |
| 3-Nitropyrazole | Benzyl bromide | K₂CO₃ / Cs₂CO₃ | 1-Benzyl-3-nitropyrazole | 1-Benzyl-5-nitropyrazole |
| 3-Substituted Pyrazoles | Various Alkyl Halides | K₂CO₃ / DMSO | N1-Alkylated Product | N2-Alkylated Product |
Reactivity of the Furan (B31954) Moiety
The furan ring is a π-excessive heterocycle that is significantly more reactive than benzene (B151609) towards electrophiles. Its reactivity in the title compound is modulated by the attached pyrazole ring, which acts as an electron-withdrawing substituent.
Electrophilic Reactions on the Furan Ring
Despite the deactivating effect of the pyrazolyl substituent, the furan ring remains susceptible to electrophilic substitution. These reactions occur with high regioselectivity at the C5' position, which is the available α-position of the furan ring. researchgate.net This is consistent with the general reactivity pattern of 2-substituted furans, where electrophilic attack at the C5' position leads to a more stable cationic intermediate. researchgate.net
Nitration of 2-substituted furans, for example, using reagents like nitric acid in trifluoroacetic anhydride, yields 5-nitro derivatives. researchgate.net A study on 2-(tert-butyl)-5-nitrofuran demonstrated that nitration occurs exclusively at the 5-position. researchgate.net It is therefore expected that electrophilic reactions such as nitration, halogenation, and acylation on this compound would primarily yield products substituted at the furan C5' position, provided that the reaction conditions are mild enough to avoid reaction at the pyrazole C4 position.
Furan Ring Opening and Rearrangement Pathways
The high reactivity of the furan ring also makes it prone to ring-opening reactions, particularly under acidic or certain oxidative conditions. nih.gov While specific studies on the ring-opening of this compound are not prevalent, the instability of the furan moiety is a known characteristic in related structures. For instance, in medicinal chemistry, the replacement of a furyl ring is sometimes pursued to avoid metabolic transformations that can lead to toxic ring-opened intermediates. nih.gov In other related systems, such as pyrazolines (dihydropyrazoles), unexpected ring-opening has been observed upon reaction with activated alkynes, demonstrating the potential for cleavage of the heterocyclic core under specific stimuli. rsc.org
Inter-Ring Reactivity and Formation of Fused Heterocyclic Systems
The dual reactivity of the furan and pyrazole rings allows for the synthesis of complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve initial functionalization of one ring, followed by a ring-closing reaction involving the other.
A clear example of this is the synthesis of the 2H-furo[2,3-c]pyrazole ring system. nih.gov This synthesis starts with a 3-hydroxypyrazole, which is first iodinated at the C4 position. A palladium-catalyzed Sonogashira coupling with a terminal alkyne then installs an alkynyl side chain at C4. The crucial step is a silver(I)-catalyzed 5-endo-dig intramolecular cyclization, where the hydroxyl group at C3 attacks the alkyne at C4, leading to the formation of the fused furan ring. nih.gov This strategy demonstrates how the adjacent reactivity of the C3 and C4 positions on the pyrazole core can be exploited to build a new ring.
Applying this logic to this compound, one could envision a pathway where the furan ring is first functionalized to introduce a reactive group, which then participates in a cyclization with the pyrazole N-H or C4-H bonds to form novel pyrazolo-fused systems. The pyrazole nucleus is a well-established synthon for a variety of fused heterocycles, including pyrazolo[5,1-b]thiazoles and pyrazolo[1,5-a]pyrazines, further highlighting its utility in constructing complex molecular architectures. researchgate.netresearchgate.net
| Starting Material | Key Reaction Steps | Fused Product |
| 4-Iodo-1-phenyl-1H-pyrazol-3-ol | 1. Sonogashira coupling with alkyne2. Ag(I)-catalyzed intramolecular cyclization | 2H-Furo[2,3-c]pyrazole |
| 3-Amino-4-phenyl-thiazoline-2-thione | 1. Reaction with phenacyl bromides2. Base-mediated rearrangement | Pyrazolo[5,1-b]thiazole |
| o-Nitroheterocyclic aldehydes | Base-mediated N,N-bond forming heterocyclization | Pyrazolo[5,1-b] conicet.gov.arnih.govoxazine |
Cyclization Reactions Leading to Annulated Furyl Pyrazoles (e.g., furo[3,2-c]pyrazoles)
The synthesis of furo[3,2-c]pyrazoles, a class of annulated heterocycles, can be achieved from pyrazole precursors. While direct cyclization of this compound is not commonly reported, established synthetic strategies involving functionalized pyrazoles can be applied to its derivatives to construct the fused furan ring.
One prominent method involves the synthesis and subsequent cyclization of a pyrazole bearing a suitable side chain at the C4 position, adjacent to the C5-furan substituent. For instance, a derivative such as 4-(2-hydroxyethyl)-5-(2-furyl)-3-methyl-1H-pyrazole could undergo an intramolecular cyclization. This reaction, typically promoted by acid catalysts, would involve the nucleophilic attack of the hydroxyl group onto the furan ring, or more commonly, a Pictet-Spengler or Bischler-Napieralski type reaction if the furan were to be activated or modified.
A more direct and researched approach involves starting from a pyrazole that is functionalized to build the furan ring. For example, the synthesis of furo[3,2-c]pyrazol-6-ones has been achieved from pyrazole building blocks. researchgate.net Another relevant transformation is the ring contraction of pyrano[3,2-c]pyrazoles. This process involves an initial oxidative difunctionalization of the pyran ring system, followed by a base-mediated dehydrohalogenation that results in the formation of the contracted furo[3,2-c]pyrazole core. scispace.comresearchgate.net For example, pyrano[3,2-c]pyrazole carbonitriles can be treated with N-chlorosuccinimide (NCS) in methanol (B129727) to add chloro and methoxy (B1213986) groups across the double bond of the pyran ring. Subsequent treatment with a base like piperidine (B6355638) induces elimination and ring contraction to yield the furo[3,2-c]pyrazole product. scispace.comresearchgate.net
A representative transformation starting from a pyranopyrazole precursor is detailed in the table below.
Table 1: Synthesis of Furo[3,2-c]pyrazole Derivatives via Ring Contraction
| Starting Material | Reagents | Product | Yield (%) | Ref. |
| Pyrano[3,2-c]pyrazole carbonitrile derivative | 1. N-Chlorosuccinimide, MeOH2. Piperidine, MeOH | Methyl-5-cyano-3-methyl-1-phenyl-6-(thiophen-2-yl)-5,6-dihydro-1H-furo[3,2-c]pyrazole-5-carbimidate | 78% | scispace.com |
Formation of Condensed Heterocycles (e.g., pyrazolo[1,5-a]pyrimidines)
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established transformation that typically proceeds through the condensation of a 3-aminopyrazole (B16455) or 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. researchgate.netbeilstein-journals.org The subject molecule, this compound, does not possess the required amino group for this direct condensation. Therefore, a synthetic precursor, namely 5-amino-3-(2-furyl)pyrazole or 3-amino-5-(2-furyl)pyrazole , is necessary.
The reaction mechanism involves the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to a dihydropyrimidine (B8664642) intermediate. Subsequent dehydration affords the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.net The regioselectivity of the reaction, determining which nitrogen atom of the pyrazole ring participates in the cyclization, is influenced by the reaction conditions and the substitution pattern of the pyrazole. researchgate.netnih.gov
The general synthetic scheme involves reacting the appropriate aminofurylpyrazole with a 1,3-dielectrophile, such as acetylacetone, ethyl acetoacetate, or malondialdehyde, often under acidic or basic catalysis or via thermal conditions. researchgate.netnih.gov
Table 2: Representative Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles
| Aminopyrazole Reactant | 1,3-Dicarbonyl Reactant | Conditions | Product | Ref. |
| 3-Aminopyrazole | Isoflavone | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |
| 5-Aminopyrazole | (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | Aqueous ethanol, room temp. | 7-Heteroarylpyrazolo[1,5-a]pyrimidine | researchgate.net |
| 3-Amino-4-phenylpyrazole | Acetylacetone | Acetic acid, reflux | 2,7-Dimethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| 5-Amino-3-methylpyrazole | Ethyl acetoacetate | Not specified | 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine | researchgate.net |
Metal-Mediated and Catalyzed Transformations of Furyl Pyrazoles
The furan and pyrazole rings are amenable to various metal-catalyzed transformations, particularly palladium-catalyzed cross-coupling reactions. youtube.com These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the extensive functionalization of the this compound scaffold.
A common strategy involves the initial halogenation of the pyrazole ring, typically at the C4 position, which is activated for electrophilic substitution. The resulting 4-halo-5-(2-furyl)-3-methyl-1H-pyrazole can then serve as a substrate in cross-coupling reactions. The Suzuki-Miyaura coupling is particularly prevalent, reacting the halopyrazole with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orglibretexts.org This method allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C4 position. nih.govrsc.org
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the halopyrazole to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for achieving high yields and accommodating a broad range of functional groups. nih.gov
Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated Heterocycles
| Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Product | Yield (%) | Ref. |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K3PO4 | 4-Phenyl-3,5-dinitro-1H-pyrazole | 99% | rsc.org |
| 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | P1 (precatalyst) | K3PO4 | 3-(4-Methoxyphenyl)-1H-indazole | 98% | nih.gov |
| 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | K2CO3 | 5-Phenylindole | - | researchgate.net |
| Pyrazole triflate | Arylboronic acid | Pd(OAc)2 / dppf | Cs2CO3 | Aryl-pyrazole | up to 99% | capes.gov.br |
Environmental Fate and Degradation Pathways of Furyl Pyrazole Compounds
Environmental Persistence and Mobility in Diverse Matrices (e.g., water, soil)
The environmental persistence of a chemical is often described by its half-life, the time it takes for half of the initial amount to degrade. Pesticides with longer half-lives are more likely to persist and potentially accumulate in the environment orst.edu. The mobility of these compounds, which dictates their potential to move from the application site to other environmental compartments like groundwater, is largely governed by their sorption characteristics in soil.
Table 1: Environmental Half-life of Select Pyrazole-Based Pesticides in Soil
| Compound | Soil Type | Half-life (days) | Reference |
|---|---|---|---|
| Isopyrazam | Cinnamon Soil | 82.2 | nih.gov |
| Isopyrazam | Red Soil | 141.7 | nih.gov |
| Isopyrazam | Black Soil | 120.3 | nih.gov |
| Fipronil | Calcareous Soil | 5.92 - 9.82 (at 50°C) | nih.gov |
This table is interactive. Users can sort data by column.
The mobility of furyl pyrazole (B372694) compounds in soil and water is significantly influenced by their sorption to soil particles. Sorption is the process by which a chemical binds to soil solids, which can limit its movement and bioavailability. The primary soil component influencing the sorption of organic compounds is organic matter awsjournal.org. Studies on the herbicide atrazine have shown a high correlation between the soil organic matter content and the sorption coefficient (Koc), indicating that soils with higher organic matter will more strongly retain the chemical, reducing its potential to leach into groundwater awsjournal.org. For pyrazole compounds, which can be ionizable, soil pH also plays a crucial role in their sorption behavior.
Biodegradation Mechanisms and Microbial Metabolism of Heterocyclic Contaminants
Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the dissipation of many environmental contaminants. Several bacterial and fungal species have been identified that are capable of degrading pyrazole-containing compounds. For example, bacterial strains such as Bacillus sp. and Pseudomonas sp. have been isolated from contaminated soils and have demonstrated the ability to transform the herbicide pyrazosulfuron-ethyl nih.gov. The fipronil insecticide is also subject to biodegradation by microbes including Streptomyces rochei, Paracoccus sp., and Aspergillus glaucus nih.gov.
The metabolic reactions involved in the biodegradation of pyrazole compounds are diverse and include oxidation, reduction, hydrolysis, hydroxylation, epoxidation, and dehydration nih.govnih.gov. In the case of isopyrazam, microbial degradation by Bacillus sp. A01 was found to proceed mainly through hydroxylation and epoxidation, processes often mediated by cytochrome P450 enzymes nih.gov. For fipronil, the main metabolic reactions in various bacteria are oxidation, reduction, and hydrolysis nih.gov.
The furan (B31954) moiety of 5-(2-Furyl)-3-methyl-1H-pyrazole is also susceptible to microbial attack. The microbial metabolism of furanic compounds like furfural typically begins with oxidation or reduction reactions nih.gov. A common pathway for furfural degradation proceeds through the formation of 2-furoic acid, which is then further metabolized nih.gov. It is plausible that the biodegradation of this compound involves a combination of these pathways, with initial enzymatic attacks on both the pyrazole and furan rings.
Table 2: Microorganisms and Pathways in the Biodegradation of Pyrazole and Furan Compounds
| Compound Class | Degrading Microorganisms | Key Degradation Pathways | References |
|---|---|---|---|
| Pyrazoles | Bacillus sp., Pseudomonas sp., Streptomyces sp., Aspergillus sp. | Hydroxylation, Epoxidation, Dehydration, Oxidation, Reduction, Hydrolysis | nih.govnih.govnih.gov |
This table is interactive. Users can filter data by compound class.
Photolytic and Chemical Degradation Routes under Environmental Conditions
In addition to microbial processes, furyl pyrazole compounds can be degraded through abiotic pathways, primarily photolysis (degradation by sunlight) and other chemical reactions. The pyrazole ring itself can undergo photochemical transformations. For instance, some pyrazole derivatives have been shown to photoisomerize into imidazoles upon irradiation researchgate.net. The photodegradation of the phenylpyrazole insecticide fipronil involves reactions such as photodechlorination, substitution of atoms on the ring, and cleavage of the pyrazole ring itself researchgate.net.
The furan ring is also photochemically active. The atmospheric oxidation of furan is primarily initiated by reactions with hydroxyl (OH) radicals during the day and nitrate (NO3) radicals at night acs.org. This suggests that under environmental conditions, the furan part of the this compound molecule could be susceptible to oxidation by atmospheric radicals. Photoinduced ring-opening is a known reaction for furan, which can lead to the formation of acyclic products researchgate.net. Chemical degradation can also occur in soil and water. The rate of abiotic degradation of some pyrazole herbicides is influenced by pH, with faster degradation observed under acidic conditions nih.gov.
Strategies for Remediation of Heterocyclic Pollutants
Given the potential persistence of some furyl pyrazole compounds, effective remediation strategies are necessary to clean up contaminated soil and water. Several techniques have been developed for the removal of heterocyclic pollutants.
Physical and Chemical Remediation:
Adsorption: This method involves the use of materials with a high surface area, such as activated carbon, to bind and remove pollutants from water. Granular activated carbon (GAC) has been shown to be effective for the removal of pyrazole from water arviatechnology.com.
Reverse Osmosis: This is a water purification technology that uses a semipermeable membrane to remove ions, molecules, and larger particles from drinking water. Its effectiveness for pyrazole removal depends on the compound's specific properties arviatechnology.com.
Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH) youtube.com. These processes, which include Fenton reactions, ozonation, and photocatalysis, are effective in degrading a wide range of refractory organic contaminants nih.govresearchgate.netcskscientificpress.com. AOPs can mineralize pollutants, breaking them down into harmless substances like carbon dioxide and water cskscientificpress.com.
Biological Remediation:
Bioremediation: This strategy utilizes the metabolic potential of microorganisms to degrade contaminants. As discussed in section 7.2, various bacteria and fungi can break down pyrazole-based compounds. Enhancing the activity of these native microbial populations or introducing specialized microbes can be an effective remediation approach.
Phytoremediation: This process uses plants to remove, transfer, stabilize, or destroy contaminants in soil and groundwater nih.gov. Plants and their associated rhizosphere microorganisms can absorb and degrade organic pollutants nih.gov. This approach is considered a cost-effective and environmentally friendly remediation technology researchgate.net.
The selection of the most appropriate remediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site, and cost considerations. Often, a combination of different techniques is employed to achieve efficient and complete remediation mdpi.com.
Structure Reactivity and Structure Property Relationships Excluding Biological Properties
Influence of Molecular Structure and Substituent Effects on Chemical Reactivity Profiles
The reactivity of the 5-(2-Furyl)-3-methyl-1H-pyrazole molecule is governed by the electronic properties of its constituent pyrazole (B372694) and furan (B31954) rings, as well as the influence of the methyl substituent. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which significantly influences the electron density distribution within the ring. globalresearchonline.net One nitrogen atom is pyridine-like (basic), while the other is pyrrole-like (less basic and can be acidic). nih.gov This arrangement results in a π-excessive system, making the pyrazole ring generally susceptible to electrophilic attack, particularly at the C4 position, which is the most electron-rich carbon atom. globalresearchonline.netrrbdavc.org
The substituents on the pyrazole ring play a crucial role in modulating its reactivity. nih.gov In this compound, the methyl group at the C3 position is an electron-donating group through an inductive effect. nih.gov This electron donation further increases the electron density of the pyrazole ring, enhancing its reactivity towards electrophiles at the C4 position. Conversely, the 2-furyl group at the C5 position, while also being a π-excessive aromatic ring, can exert both electron-donating and -withdrawing effects depending on the nature of the reaction. The furan ring itself is highly reactive towards electrophiles, typically at its C5 position (the one furthest from the pyrazole ring).
Regarding nucleophilic substitution, the pyrazole ring itself is generally resistant to such reactions unless activated by strong electron-withdrawing groups, which are absent in this molecule. The furan ring can undergo nucleophilic substitution under specific conditions, often involving the displacement of a suitable leaving group. chempap.org The reactivity of this compound towards nucleophiles would likely be low under standard conditions.
The presence of the two nitrogen atoms in the pyrazole ring also allows for N-alkylation and N-acylation reactions. The regioselectivity of these reactions can be influenced by steric and electronic factors of the substituents. rrbdavc.org
Correlation Between Structural Features and Spectroscopic Signatures
The distinct structural features of this compound give rise to characteristic spectroscopic signatures, which are instrumental in its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and furan rings, as well as the methyl group. The proton at the C4 position of the pyrazole ring would likely appear as a singlet in a specific chemical shift range. mdpi.com The protons of the furan ring will exhibit characteristic coupling patterns (doublets or doublet of doublets) at chemical shifts typical for furan protons. The methyl group protons will appear as a singlet, typically in the upfield region of the spectrum. rsc.org The NH proton of the pyrazole ring will appear as a broad singlet, and its chemical shift can be solvent-dependent. chemicalbook.com
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will be influenced by the nitrogen atoms and the substituents. rsc.org Similarly, the furan ring carbons will have characteristic chemical shifts. The carbon of the methyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and structural motifs present in the molecule. Key expected vibrations include:
N-H stretching vibrations from the pyrazole ring, typically appearing as a broad band in the region of 3100-3500 cm⁻¹.
C-H stretching vibrations from the aromatic rings and the methyl group, usually observed around 2900-3100 cm⁻¹.
C=N and C=C stretching vibrations from the pyrazole and furan rings, which would appear in the 1400-1650 cm⁻¹ region. nih.gov
C-O-C stretching of the furan ring.
Mass Spectrometry (MS): In mass spectrometry, this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the pyrazole and furan rings. Common fragmentation pathways could involve the loss of small molecules like HCN or the cleavage of the substituent groups. chemguide.co.uk The fragmentation of the furan ring might lead to the formation of a furfuryl cation. researchgate.net The fragmentation pattern often involves clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org
Below is a table summarizing the expected spectroscopic data for this compound based on data from similar compounds.
| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Pyrazole C4-H | Singlet, δ ~6.0-6.5 ppm |
| Furan Protons | Multiplets, δ ~6.0-7.5 ppm | |
| Methyl Protons | Singlet, δ ~2.2-2.5 ppm | |
| Pyrazole N-H | Broad Singlet, variable | |
| ¹³C NMR | Pyrazole C3, C4, C5 | δ ~100-150 ppm |
| Furan Carbons | δ ~105-145 ppm | |
| Methyl Carbon | δ ~10-15 ppm | |
| IR | N-H Stretch | 3100-3500 cm⁻¹ (broad) |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |
| C=N, C=C Stretch | 1400-1650 cm⁻¹ | |
| Mass Spec | Molecular Ion (M⁺) | Corresponding to C₈H₈N₂O |
| Key Fragments | [M-H]⁺, [M-CH₃]⁺, fragments from ring cleavage |
Structure-Property Relationships for Materials Science Applications (e.g., optical, thermal, electronic properties)
The conjugated π-electron system encompassing both the pyrazole and furan rings in this compound suggests its potential for applications in materials science, particularly in the realm of optics and electronics.
Optical Properties: Pyrazole derivatives have been investigated for their fluorescent and luminescent properties. nih.gov The extended conjugation in this compound can lead to the absorption of ultraviolet (UV) and visible light, and potentially fluorescence. The absorption and emission wavelengths are sensitive to the molecular structure and the polarity of the surrounding medium. researchgate.net The presence of heteroatoms (nitrogen and oxygen) can also influence the intramolecular charge transfer (ICT) characteristics, which are crucial for applications in nonlinear optics and as fluorescent probes. researchgate.net Polymers containing pyrazole units have been explored for their optical activities and are used in applications like electrophotography and sensors. ias.ac.in
Thermal Properties: The thermal stability of heterocyclic compounds is an important parameter for their application in materials science. Pyrazole-containing polymers are known to exhibit high thermal stability. ias.ac.in The thermal properties of this compound, such as its melting point and decomposition temperature, would be influenced by intermolecular forces like hydrogen bonding (due to the N-H group) and π-π stacking interactions between the aromatic rings. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be the appropriate techniques to evaluate its thermal stability.
Electronic Properties: The electronic properties of pyrazole derivatives make them suitable for the development of conductive materials. ijrpr.com The π-conjugated system in this compound allows for the delocalization of electrons, which is a prerequisite for electrical conductivity. Doping or incorporation into a polymer matrix could further enhance these properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be estimated using computational methods, are key indicators of a molecule's potential as a semiconductor or in optoelectronic devices. acs.org
A summary of potential materials science properties is provided in the table below.
| Property | Structural Basis | Potential Application |
| Optical | Extended π-conjugation between pyrazole and furan rings. | Organic light-emitting diodes (OLEDs), fluorescent probes, nonlinear optical materials. |
| Thermal | Aromatic nature of both rings, potential for intermolecular hydrogen bonding and π-π stacking. | High-performance polymers, thermally stable materials. |
| Electronic | Delocalized π-electron system. | Organic semiconductors, conductive polymers, components in electronic devices. |
Theoretical and Computational Insights into Structure-Property Correlations
Theoretical and computational chemistry provides powerful tools to understand the structure-property relationships of molecules like this compound at an atomic level. eurasianjournals.com Methods such as Density Functional Theory (DFT) are widely used to predict molecular geometries, electronic structures, and spectroscopic properties of pyrazole derivatives. eurasianjournals.com
Molecular Geometry and Stability: Computational calculations can optimize the geometry of the molecule, providing information on bond lengths, bond angles, and dihedral angles. These calculations can also shed light on the planarity of the molecule and the rotational barrier between the furan and pyrazole rings. Furthermore, the relative stabilities of different tautomers (e.g., 1H vs. 2H) can be determined, which is crucial for understanding its reactivity. nih.gov
Electronic Structure and Reactivity: DFT calculations can map the electron density distribution and electrostatic potential of the molecule. This allows for the identification of nucleophilic and electrophilic sites, corroborating the predictions of chemical reactivity. nih.gov The energies of the HOMO and LUMO are important quantum chemical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its potential for electronic transitions, which relates to its optical properties. acs.org A smaller energy gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
Spectroscopic Properties: Computational methods can simulate NMR and IR spectra. rsc.org Calculated chemical shifts and vibrational frequencies can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectroscopic signals.
Structure-Property Correlations: By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating the resulting properties, a deeper understanding of the structure-property relationships can be achieved. This computational approach can guide the design of new molecules with tailored optical, electronic, or other material properties.
An exploration of the forward-looking research trajectories and developing viewpoints concerning the chemical compound this compound reveals significant potential across various scientific domains. The unique structural amalgamation of a furan ring and a pyrazole nucleus provides a versatile scaffold for future innovation in synthesis, catalysis, and materials science.
Q & A
Q. What are the established synthetic routes for 5-(2-Furyl)-3-methyl-1H-pyrazole, and what experimental parameters are critical for reproducibility?
Answer: Common methods include cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds, and transition metal-catalyzed cross-coupling reactions. For example, Pd-mediated Suzuki-Miyaura coupling has been employed to introduce aryl/heteroaryl substituents (e.g., furyl groups) to the pyrazole core . Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ for coupling reactions .
- Solvent optimization : Use of degassed DMF/water mixtures to prevent catalyst deactivation .
- Temperature control : Reactions often proceed at 80–110°C for 6–24 hours .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization for high purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
Answer: A multi-technique approach is recommended:
- X-ray crystallography : Resolves bond angles, substituent positions, and crystallographic packing (e.g., analogous pyrazole derivatives in ).
- NMR spectroscopy : ¹H/¹³C NMR to verify furyl (δ 6.3–7.4 ppm) and methyl (δ 2.1–2.5 ppm) protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₈H₈N₂O₂: m/z 164.0586) .
- Elemental analysis : Validate C/H/N/O ratios within ±0.3% theoretical values .
Advanced Questions
Q. How can discrepancies in reported physicochemical properties (e.g., melting points) of this compound derivatives be addressed?
Answer: Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:
- Recrystallization optimization : Use solvents like ethanol or dichloromethane/hexane to isolate stable polymorphs .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles .
- Comparative studies : Cross-reference with structurally similar compounds (e.g., 5-(4-Chlorophenyl)-3-trifluoromethyl pyrazole in ).
Q. What factors influence the regioselectivity of substituent introduction in pyrazole derivatives during synthesis?
Answer: Regioselectivity depends on:
- Substrate electronics : Electron-withdrawing groups (e.g., trifluoromethyl) at position 3 direct electrophilic substitution to position 5 .
- Steric hindrance : Bulky groups (e.g., 4-methoxyphenyl) favor substitution at less hindered positions .
- Catalytic systems : Pd-based catalysts enhance coupling efficiency for aryl/heteroaryl groups at position 5 .
Q. How does the furyl substituent impact the biological activity of this compound?
Answer: The furyl group enhances π-π stacking with biological targets (e.g., enzyme active sites) and improves solubility. Studies on analogous compounds show:
- Antimicrobial activity : Furyl-containing pyrazoles exhibit MIC values of 8–32 µg/mL against S. aureus .
- Enzyme inhibition : The furyl moiety in this compound derivatives can modulate carbonic anhydrase isoforms (e.g., CAH1, CAH2) .
Methodological Challenges
Q. What strategies are effective in resolving low yields during the synthesis of this compound?
Answer: Low yields may result from side reactions (e.g., dimerization). Solutions include:
- Protecting groups : Use Boc or acetyl groups to block reactive NH sites during functionalization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .
- Catalyst screening : Test alternative catalysts (e.g., CuI for Ullmann-type couplings) .
Q. How can computational methods complement experimental data in studying this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
